N-(4-ethoxyphenyl)-N'-3-quinolinylurea
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-quinolin-3-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-23-16-9-7-14(8-10-16)20-18(22)21-15-11-13-5-3-4-6-17(13)19-12-15/h3-12H,2H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHSIPSXFGQOME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Data Gaps
- Biological Data: While quinoline derivatives are known for anticancer and antimicrobial activities, explicit data on this compound are lacking.
- Safety Profile : Ethoxyphenyl-containing compounds often face metabolic challenges, as seen in bucetin, necessitating detailed toxicokinetic studies for this urea derivative .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-ethoxyphenyl)-N'-3-quinolinylurea, and how can reaction conditions be optimized?
- Methodology : Urea derivatives are typically synthesized via condensation of amines with isocyanates or carbamates. For example, substitution reactions involving sodium amide in DMF or DMSO (common in urea synthesis ) can be adapted. Multi-step protocols, such as those used for thienopyrimidine derivatives (e.g., core preparation followed by functionalization ), may guide optimization. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing temperature/pH are critical.
Q. What spectroscopic techniques are most effective for characterizing structural purity?
- Methodology : Use nuclear magnetic resonance (NMR) to confirm hydrogen and carbon environments, particularly the urea NH groups (δ ~6–8 ppm). Infrared (IR) spectroscopy identifies urea C=O stretches (~1640–1680 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, X-ray diffraction (XRD) with SHELXL refinement ensures structural accuracy .
Q. How should solubility and stability be evaluated for this compound in biological assays?
- Methodology : Test solubility in DMSO, water, and PBS buffer, noting aggregation via dynamic light scattering (DLS). Stability studies under varying pH (e.g., simulated gastric fluid) and temperatures (4–37°C) are essential. Crystallization methods, such as slow cooling from aqueous solutions , can inform solvent selection.
Advanced Research Questions
Q. How can SHELXL and ORTEP-III resolve discrepancies in crystallographic data?
- Methodology : SHELXL refines crystal structures by minimizing residuals (R-factors) through iterative cycles, addressing issues like twinning or disorder . ORTEP-III visualizes anisotropic displacement parameters to validate atomic positions . For example, conflicting bond angles may arise from thermal motion; refining with SHELXL’s restraints (e.g., DFIX) ensures geometric accuracy .
Q. What computational strategies predict binding affinity with biological targets (e.g., kinases)?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with target proteins. Compare results to structurally similar compounds (e.g., thienopyrimidine derivatives ). Density functional theory (DFT) calculates electronic properties (HOMO/LUMO) to rationalize reactivity .
Q. How should conflicting bioactivity data from different assay conditions be analyzed?
- Methodology : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Use statistical tools (ANOVA, Bland-Altman plots) to assess variability. If solubility varies between assays (e.g., DMSO vs. aqueous buffers), re-evaluate using orthogonal methods like surface plasmon resonance (SPR) .
Methodological Notes
- Crystallography : SHELX programs are critical for refining high-resolution data; SHELXL handles twinning and disorder, while SHELXE aids experimental phasing .
- Synthesis : Adapt protocols from structurally analogous ureas (e.g., cyclooctyl or quinoline derivatives ).
- Data Validation : Cross-reference spectroscopic and crystallographic data with PubChem entries for consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
